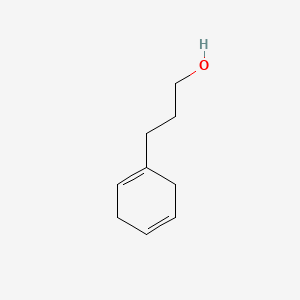

3-(1,4-Cyclohexadien-1-yl)-1-propanol

Overview

Description

The compound “3-(1,4-Cyclohexadien-1-yl)-1-propanol” is an organic compound containing a cyclohexadiene ring attached to a propyl group with a hydroxyl (alcohol) functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclohexadiene ring, possibly through a Birch reduction of an aromatic compound . The propyl group with the alcohol functional group could then be attached through various organic reactions .Molecular Structure Analysis

The molecular structure would consist of a six-membered cyclohexadiene ring with alternating double bonds, attached to a three-carbon propyl chain ending in a hydroxyl group .Chemical Reactions Analysis

The cyclohexadiene part of the molecule could undergo reactions typical of dienes, such as Diels-Alder reactions . The alcohol group could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a liquid at room temperature, with the exact boiling and melting points depending on the specific arrangement of the atoms .Scientific Research Applications

Chemical Reactions and Synthesis

3-(1,4-Cyclohexadien-1-yl)-1-propanol and related compounds are involved in various chemical reactions and synthesis processes. For instance, studies have shown that these compounds can participate in thermolysis reactions, which are key in understanding hydrogen abstraction from solvents by excited acetone. This process is crucial for producing certain types of alcohols and benzene derivatives (Bartlett, Landis, & Baumstark, 2010). Additionally, these compounds are used in enantioselective additions to aldehydes, a process fundamental in creating chiral secondary alcohols, which are important in pharmaceutical synthesis (Asami et al., 2015).

Catalysis

Some derivatives of 3-(1,4-Cyclohexadien-1-yl)-1-propanol are used in catalytic processes. For example, in the context of hydrocarbon oxidations by molecular oxygen, these compounds can play a significant role. Their ability to undergo oxidative aromatization is critical in the production of hydrogen peroxide and water, which has implications in various industrial processes (Doyle, Terpstra, Winter, & Griffin, 1984).

Organic Chemistry Applications

In organic chemistry, these compounds are used as building blocks for the synthesis of cyclitols and as reagents in allylation reactions. They are also increasingly employed as silane transfer reagents, highlighting their versatility in organic synthesis (Simonneau & Oestreich, 2016).

Pharmaceutical Synthesis

The derivatives of 3-(1,4-Cyclohexadien-1-yl)-1-propanol are also significant in the synthesis of pharmaceuticals. For instance, they are used in the asymmetric synthesis of certain alcohols which serve as intermediates in the production of antidepressant drugs. The specific stereoselectivity and enantioselectivity of these reactions are crucial for ensuring the desired pharmaceutical properties (Choi et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-cyclohexa-1,4-dien-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNAQALDCPMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

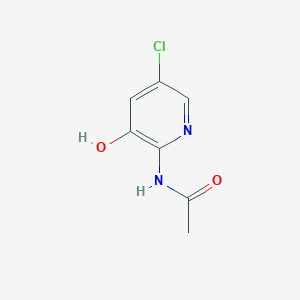

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)